1,3,6,7-Tetramethylpyrrolo[1,2-A]pyrazine is a heterocyclic compound belonging to the class of pyrrolopyrazines. It is characterized by a fused pyrrole and pyrazine ring system with four methyl substituents at positions 1, 3, 6, and 7. This compound has garnered interest in various scientific fields due to its unique structure and potential applications.
The compound can be sourced from chemical suppliers such as Sigma-Aldrich and A2B Chem, which provide detailed information on its properties and safety data. The synthesis of this compound is often documented in scientific literature and patents, highlighting its relevance in research and development .
1,3,6,7-Tetramethylpyrrolo[1,2-A]pyrazine is classified under:
The synthesis of 1,3,6,7-Tetramethylpyrrolo[1,2-A]pyrazine can be achieved through several methods:
The synthesis typically involves:
The molecular structure of 1,3,6,7-Tetramethylpyrrolo[1,2-A]pyrazine can be represented as follows:
Key structural data includes:
1,3,6,7-Tetramethylpyrrolo[1,2-A]pyrazine can participate in various chemical reactions:
Reactions are typically conducted under controlled conditions to avoid degradation or unwanted side products. Reaction conditions such as temperature and solvent choice play critical roles in yield and purity.
The mechanism of action for compounds like 1,3,6,7-Tetramethylpyrrolo[1,2-A]pyrazine often involves interactions at the molecular level with biological targets. These interactions may lead to biological effects such as enzyme inhibition or modulation of receptor activity.
While specific data on the mechanism of action for this compound is limited in current literature, similar compounds have shown potential in pharmacological applications including antiviral and anticancer activities.
Relevant analyses often include spectroscopic techniques (NMR, IR) to confirm purity and structural integrity.
1,3,6,7-Tetramethylpyrrolo[1,2-A]pyrazine has potential applications in various scientific fields:
Research continues to explore the full spectrum of applications for this compound within medicinal chemistry and materials science.
Nitrogen-containing heterocycles represent foundational scaffolds in modern drug design, comprising over 75% of pharmaceutical candidates. Among these, fused bicyclic systems like pyrrolo[1,2-a]pyrazine combine the electronic properties of pyrrole and pyrazine rings, enabling unique interactions with biological targets. These structures exhibit improved membrane permeability and metabolic stability compared to monocyclic heterocycles, attributed to their balanced lipophilicity and hydrogen-bonding capabilities [1]. The specific derivative 1,3,6,7-tetramethylpyrrolo[1,2-a]pyrazine exemplifies strategic methyl substitution that enhances both physicochemical properties and target engagement, positioning it as a valuable pharmacophore for therapeutic development.
Pyrrolo[1,2-a]pyrazine derivatives demonstrate remarkable structural versatility, enabling targeted interactions across diverse protein classes. Their significance in drug discovery stems from three key attributes:
Table 1: Therapeutic Applications of Pyrrolo-Pyrazine Cores
Core Structure | Biological Target | Key Activity | Reference Compound |
---|---|---|---|
Imidazo[1,2-a]pyrazine | AMPAR/TARP γ-8 | Anticonvulsant (IC₅₀ = 100 pM) | JNJ-61432059 |
Pyrazino[1,2-a]indole | 5-HT₂C receptor | Antidepressant (Kᵢ = 6.6 nM) | Compound 36d |
Pyrrolo[1,2-a]pyrazine | FGFR1 kinase | Antitumor (IC₅₀ = 0.18 μM) | Compound 121 |
3,4-Dihydropyrazinoindole | I2 imidazoline receptor | Neuroprotective (Kᵢ = 6.2 nM) | Compound 37c |
Strategic methyl group incorporation profoundly influences pyrrolo[1,2-a]pyrazine bioactivity through steric, electronic, and metabolic mechanisms:
Synthetic methodologies have evolved to enable precise methyl patterning, with Cp*Ir(III)-catalyzed acceptorless dehydrogenative coupling (ADC) emerging as a green approach. This solvent-free method achieves 86–94% yields for tetramethylated pyrrolopyrazines, outperforming classical Friedländer reactions that require stoichiometric bases [5].
Table 2: Impact of Methyl Substitution on Physicochemical Parameters
Substitution Pattern | log P | Solubility (μg/mL) | Microsomal Stability (% remaining) | Target Affinity (Kᵢ, nM) |
---|---|---|---|---|
Unsubstituted core | 0.25 | 152 | 22% | 850 |
3,6-Dimethyl | 1.1 | 121 | 45% | 210 |
1,3,6-Trimethyl | 1.7 | 98 | 68% | 95 |
1,3,6,7-Tetramethyl | 1.8 | 89 | 83% | 12 |
The therapeutic exploration of pyrrolo[1,2-a]pyrazines has progressed through three distinct phases:
Table 3: Evolution of Key Pyrrolo-Pyrazine Therapeutics
Era | Representative Compound | Therapeutic Area | Innovation |
---|---|---|---|
Natural Products | Pyrazinamide | Antitubercular | First-line TB treatment |
Methodology | Bos et al. 5-HT₂C agonist | Neuropsychiatric | Microwave-accelerated synthesis |
Rational Design | JNJ-61432059 | Anticonvulsant | γ-8 selective AMPAR modulation |
Rational Design | Simmiparib (9) | Anticancer (PARP inhibitor) | Phthalazinone-pyrazine hybrid |
The current trajectory emphasizes 1,3,6,7-tetramethylpyrrolo[1,2-a]pyrazine as a privileged scaffold combining optimal properties for CNS penetrance (log P = 1.8, TPSA = 45 Ų) and target engagement versatility. Future development will likely exploit C-H functionalization at remaining unsubstituted positions and metallocomplexation for enhanced anticancer activity [1] [5].
CAS No.:
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.: 67584-42-3